ML207

Lipid storage inhibition Phenotypic screening Drosophila melanogaster

Researchers requiring a DGAT1-independent control for lipid storage studies often face cytotoxicity issues with conventional probes. ML207 (CAS 1439374-67-0) is a validated lipid droplet inhibitor from an unbiased screen of >320,000 compounds, showing multi-species activity with negligible cytotoxicity. Key advantages: • DGAT1-independent mechanism for pathway dissection. • Suitable for chronic 7-day adipocyte differentiation. • Applicable as bait for target ID (affinity proteomics, CETSA). Bulk quantities available with batch consistency.

Molecular Formula C26H28N2O3S
Molecular Weight 448.581
CAS No. 1439374-67-0
Cat. No. B609124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML207
CAS1439374-67-0
SynonymsML207;  ML-207;  ML 207;  LLI01-022
Molecular FormulaC26H28N2O3S
Molecular Weight448.581
Structural Identifiers
SMILESO=C(C1=CC2=C(C=CS2)N1CC3=CC=CC=C3)NCCC4=CC=C(OCC)C(OCC)=C4
InChIInChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29)
InChIKeyCYNJOLQNKYVWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML207 Chemical Identity and Core Pharmacology


ML207 (4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide; CAS 1439374-67-0; MW 448.58) is a small-molecule lipid storage inhibitor originally identified from a phenotypic high‑throughput screen of >320,000 compounds in Drosophila melanogaster cells [1]. It belongs to the thieno[3,2-b]pyrrole-5-carboxamide chemotype, a scaffold also explored for KDM1A/LSD1 inhibition [2]. Unlike tool compounds targeting single enzymes, ML207 was selected for its ability to reduce cellular lipid droplets in multiple species, including human cells, with negligible cytotoxicity [1].

Why ML207 Cannot Be Readily Substituted


The thieno[3,2-b]pyrrole-5-carboxamide scaffold is pharmacologically polypharmacic: closely related analogues have been optimized for entirely distinct targets, such as KDM1A/LSD1 demethylase [1], and even within the lipid‑storage inhibitor class the target engagement differs sharply between DGAT1‑dependent and DGAT1‑independent compounds [2]. ML207 emerged from an unbiased phenotypic screen that selected for a specific cellular lipid‑droplet depletion signature, whereas structural neighbours may be inactive or even cytotoxic in the same assay [2]. Consequently, replacing ML207 with a generic “thienopyrrole carboxamide” risks losing the multi‑species, low‑cytotoxicity lipid‑lowering profile that defines its utility as a chemical probe.

ML207 Quantitative Differentiation Evidence


Phenotypic Lipid-Droplet Reduction vs. DGAT1-Targeted Analogues

In the original high‑content screen, ML207 (tested as part of a focused library) reduced lipid‑droplet area in Drosophila S3 cells by >60% at 10 µM, while the DGAT1‑selective probe compound (later identified as a structurally distinct chemotype) achieved comparable reduction only via direct enzymatic inhibition [1]. Notably, ML207 retained activity in DGAT1‑knockdown cells, indicating a DGAT1‑independent mechanism that distinguishes it from DGAT1‑targeted thienopyrrole analogues [1].

Lipid storage inhibition Phenotypic screening Drosophila melanogaster

Cross-Species Activity Spectrum

ML207 was one of only three compound classes (out of several hundred primary hits) that demonstrated lipid‑lowering efficacy in cells from Drosophila, mouse (3T3‑L1), and human (diabetic patient fibroblasts) with negligible cytotoxicity [1]. In contrast, the majority of in‑class lipid‑storage inhibitors lost activity when tested beyond Drosophila cells, limiting their translational utility [1].

Multi-species activity Translational pharmacology Lipid metabolism

Cytotoxicity Window vs. Hepatotoxic Modulators

ML207 exhibited negligible cytotoxicity in Drosophila S3 cells at the screening concentration (10 µM), in contrast to reference lipid‑modulating agents such as triacsin C (LDH release >30% at 5 µM) [1]. This wide therapeutic window is critical for chronic treatment protocols in metabolic research.

Cytotoxicity Safety margin Chemical probe

Optimal Use Cases for ML207


DGAT1-Orthogonal Chemical Probe

Employ ML207 as a DGAT1‑independent control in studies dissecting the enzymology of triacylglycerol synthesis. Because it lowers lipid droplets without inhibiting DGAT1, it can be paired with established DGAT1 inhibitors (e.g., T863) to delineate DGAT1‑dependent versus DGAT1‑independent pathways [1].

Cross-Species Metabolic Screening Platform

Use ML207 as a positive control in multi‑species phenotypic assays (Drosophila, murine, human) to standardize lipid‑droplet readouts. Its validated activity across three species reduces inter‑assay variability when comparing genetic or dietary interventions [1].

Low-Cytotoxicity Long-Term Lipid Studies

Select ML207 for chronic exposure experiments (e.g., 7‑day adipocyte differentiation protocols) where cytotoxic lipid modulators like triacsin C are unsuitable. Its negligible cytotoxicity at active concentrations preserves cell viability and differentiation capacity [1].

Target Deconvolution via Chemoproteomics

Apply ML207 as a bait molecule in affinity‑based proteomics or cellular thermal shift assays (CETSA) to identify its molecular target(s). Its DGAT1‑independent mechanism implies a novel target space within lipid‑storage regulation, offering discovery opportunities distinct from DGAT1‑focused probes [1].

Technical Documentation Hub

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